molecular formula C7H3BrClF2NO3 B1405527 4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene CAS No. 1417567-49-7

4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene

Cat. No. B1405527
CAS RN: 1417567-49-7
M. Wt: 302.46 g/mol
InChI Key: ZMQVVTDFRWWLPM-UHFFFAOYSA-N
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Description

“4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating double bonds, substituted with bromo, chloro(difluoro)methoxy, and nitro groups at the 4th, 2nd, and 1st positions respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The bromo and nitro groups could potentially be introduced through electrophilic aromatic substitution reactions . The chloro(difluoro)methoxy group might be more challenging to introduce and could require a more specialized synthetic route .


Molecular Structure Analysis

The presence of multiple halogens (bromo and chloro(difluoro)) and a nitro group on the benzene ring would significantly affect the electronic structure of the molecule. These groups are deactivating and would withdraw electron density from the ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The nitro group could be reduced to an amine, and the halogens could potentially be displaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. It’s likely to be a solid under standard conditions .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a ‘mechanism of action’ for this compound. In general, the reactivity of the compound would be largely dictated by the electron-withdrawing nitro and halogen groups .

Safety and Hazards

As with many organic compounds, particularly those containing nitro groups, this compound could potentially be hazardous. It might pose risks such as skin and eye irritation, respiratory irritation, and other health hazards .

Future Directions

The potential applications and future directions for this compound would depend largely on its specific physical and chemical properties, which as mentioned, are not well-studied. It could potentially be of interest in fields like materials science, pharmaceuticals, or chemical synthesis .

properties

IUPAC Name

4-bromo-2-[chloro(difluoro)methoxy]-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF2NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQVVTDFRWWLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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